molecular formula C8H9ClN4O B13211517 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole

Cat. No.: B13211517
M. Wt: 212.63 g/mol
InChI Key: WZALEPOSPTWNEJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl group at position 2 and a (2-methyl-1H-imidazol-1-yl)methyl group at position 3. The oxadiazole ring contributes to its stability and aromaticity, while the chloromethyl group enhances electrophilicity, enabling further chemical modifications. Its molecular formula is C$9$H${10}$ClN$_4$O, with a molecular weight of 232.66 g/mol (estimated based on structural analogs in ).

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-(chloromethyl)-5-[(2-methylimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C8H9ClN4O/c1-6-10-2-3-13(6)5-8-12-11-7(4-9)14-8/h2-3H,4-5H2,1H3

InChI Key

WZALEPOSPTWNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=NN=C(O2)CCl

Origin of Product

United States

Preparation Methods

General Synthesis Methods for 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized through various methods, including cyclization reactions and condensation reactions. Here are some common approaches:

  • Cyclization of Acylthiosemicarbazides : This method involves the oxidative cyclization of acylthiosemicarbazides to form 1,3,4-oxadiazoles. Strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often used to achieve high yields.

  • One-Pot Synthesis Using Propanephosphonic Anhydride (T3P) : This eco-friendly method involves the reaction of acylhydrazides with isocyanates in the presence of T3P as a coupling reagent. It offers mild conditions and is suitable for a wide range of functional groups.

  • Photocatalytic Approach : Visible light can be used to catalyze the oxidative heterocyclization of semicarbazones, leading to the formation of 1,3,4-oxadiazoles. This method is efficient and uses atmospheric oxygen as an oxidant.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of the chloromethyl and imidazolyl groups on the oxadiazole ring is crucial.
  • Yield Optimization : Choosing the right oxidizing conditions or catalysts can significantly impact the yield and purity of the final product.
  • Purification : Due to the complexity of the molecule, careful purification steps may be necessary to isolate the desired compound.

Data Table: General Synthesis Methods for 1,3,4-Oxadiazoles

Method Starting Materials Conditions Yield
Cyclization of Acylthiosemicarbazides Acylthiosemicarbazides, DBH Oxidative conditions Up to 97%
One-Pot Synthesis with T3P Acylhydrazides, Isocyanates Mild conditions, T3P High yields
Photocatalytic Approach Semicarbazones, Eosin-Y Visible light, atmospheric oxygen Up to 94%

This table highlights the diversity of synthesis methods available for 1,3,4-oxadiazoles, which can be adapted for the preparation of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with hydrogen peroxide can produce an oxide derivative .

Scientific Research Applications

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

  • Melting Points :
    • Compound 4 (): A thiazole-substituted oxadiazole melts at 94–95°C , while Compound 119i () with a methylbenzyl group melts at a similar range. The target compound’s imidazole group may increase polarity, raising its melting point above 100°C .
  • Solubility :
    • The chloromethyl group in the target compound reduces solubility in aqueous media compared to sulfonyl or nitrile-substituted oxadiazoles (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole in ) .

Pharmacological Potential

Compound Activity (IC$_{50}$/MIC) Key Substituents Reference
Target Compound Under investigation 2-methylimidazole, chloromethyl N/A
119h () MIC 1.56–3.13 µg/mL (E. coli) Nitroimidazole, methoxyphenyl
2-(Chloromethyl)-5-(2,4-Cl$_2$-Ph) () IC$_{50}$ 2.46 µg/mL (Hep-G2) Dichlorophenyl
2-(Methylsulfonyl)-5-(4-F-Ph) () Induces plant defense enzymes Methylsulfonyl, fluorophenyl

Biological Activity

2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The chemical structure of 2-(Chloromethyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can be represented as follows:

C9H10ClN3O Molecular Formula \text{C}_9\text{H}_{10}\text{ClN}_3\text{O}\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the oxadiazole ring have shown significant inhibitory effects against various cancer cell lines. A study indicated that derivatives of 1,2,4-oxadiazoles exhibited moderate activity with mean IC50 values around 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and melanoma .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1CXF HT-2992.4
Compound 2OVXF 8992.76
Compound 3PXF 17529.27

Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well documented. A specific study focused on novel 1,3,4-oxadiazole derivatives linked to benzopyrimidinones found promising antimicrobial activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antimalarial Activity

Research has also explored the antimalarial properties of oxadiazole derivatives. A series of compounds demonstrated potent in vitro activity against Plasmodium falciparum, with some exhibiting IC50 values lower than 40 nM. These compounds showed a unique mode of action distinct from traditional antimalarial drugs .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can often be correlated with their structural features. Modifications in the substituents on the oxadiazole ring significantly influence their potency. For example, the introduction of halogen atoms or alkyl groups has been associated with enhanced biological activities .

Case Study 1: Anticancer Evaluation

In a study evaluating a series of oxadiazole derivatives for anticancer activity, researchers synthesized multiple compounds and assessed their effects on human cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring led to increased cytotoxicity against ovarian and renal cancer cells.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of newly synthesized oxadiazoles against gram-positive and gram-negative bacteria. The findings revealed that certain derivatives displayed significant antibacterial activity, suggesting their potential as therapeutic agents in treating infections.

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